(2Z,4E)-N-(3-chloro-4-methoxyphenyl)-2-cyano-5-phenylpenta-2,4-dienamide
Description
Properties
IUPAC Name |
(2Z,4E)-N-(3-chloro-4-methoxyphenyl)-2-cyano-5-phenylpenta-2,4-dienamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2/c1-24-18-11-10-16(12-17(18)20)22-19(23)15(13-21)9-5-8-14-6-3-2-4-7-14/h2-12H,1H3,(H,22,23)/b8-5+,15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCDWEZHRZEQEM-OTLSHVCWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=CC=CC2=CC=CC=C2)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)NC(=O)/C(=C\C=C\C2=CC=CC=C2)/C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4E)-N-(3-chloro-4-methoxyphenyl)-2-cyano-5-phenylpenta-2,4-dienamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the dienamide backbone: This can be achieved through a Knoevenagel condensation reaction between a suitable aldehyde and a malononitrile derivative.
Introduction of the chloro-methoxyphenyl group: This step often involves a nucleophilic substitution reaction where the chloro-methoxyphenyl group is introduced to the intermediate compound.
Final cyclization and purification: The final product is obtained through cyclization reactions followed by purification using techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(2Z,4E)-N-(3-chloro-4-methoxyphenyl)-2-cyano-5-phenylpenta-2,4-dienamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new substituted derivatives with different functional groups.
Scientific Research Applications
(2Z,4E)-N-(3-chloro-4-methoxyphenyl)-2-cyano-5-phenylpenta-2,4-dienamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (2Z,4E)-N-(3-chloro-4-methoxyphenyl)-2-cyano-5-phenylpenta-2,4-dienamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the dienamide backbone but differ in substituents, providing insights into structure-property relationships:
Key Observations:
Amide Substituent: The 3-chloro-4-methoxyphenyl group in the target compound introduces steric bulk and electronic complexity compared to simpler groups like 4-fluorophenyl (5c) or N-propyl (1712).
C5 Substituent: The phenyl group at C5 in the target compound and 1712 () contrasts with the furan-2-yl group in . Aromatic substituents like phenyl enhance π-π stacking interactions, whereas furan may introduce polarity and reduce solubility in nonpolar solvents .
In contrast, 1712 () uses a cinnamamido group, which introduces conjugation but lacks the cyano’s electron-withdrawing effect .
Physicochemical Properties
While melting points and yields for the target compound are unavailable, analogs provide benchmarks:
- The target compound’s 3-chloro-4-methoxyphenyl group likely increases melting point compared to 5c due to enhanced intermolecular interactions (e.g., halogen bonding) .
Spectroscopic Characterization
Key spectral trends from analogs ():
- FTIR: Cyano groups exhibit strong absorption near 2200–2250 cm⁻¹ (C≡N stretch). Amide C=O stretches appear at 1650–1700 cm⁻¹, influenced by substituents (e.g., electron-withdrawing groups shift to higher wavenumbers) .
- NMR :
Biological Activity
The compound (2Z,4E)-N-(3-chloro-4-methoxyphenyl)-2-cyano-5-phenylpenta-2,4-dienamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 338.8 g/mol . The structure includes a penta-2,4-dienamide backbone, which contributes to its reactivity and potential interactions in biological systems. The presence of the cyano group and the methoxy-substituted aromatic ring enhances its electron-withdrawing properties, making it an interesting candidate for further research in pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 338.8 g/mol |
| CAS Number | 1223867-42-2 |
Biological Activity
Preliminary studies indicate that this compound exhibits various pharmacological activities. Notable effects include:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Specific assays have demonstrated its effectiveness against various cancer cell lines.
- Antimicrobial Properties : Initial screenings suggest that this compound may possess antimicrobial activity, particularly against certain strains of bacteria.
- Enzyme Inhibition : Studies indicate that it may act as an inhibitor for specific enzymes involved in metabolic pathways.
Case Studies
- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives of similar compounds exhibited significant cytotoxicity against breast cancer cells (MCF-7). The structure-activity relationship highlighted the importance of the cyano and methoxy groups in enhancing biological activity .
- Ames Test Results : In mutagenicity studies using the Ames test, this compound demonstrated strong positive results, indicating potential genotoxic effects .
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for predicting its therapeutic efficacy. Interaction studies reveal:
- Ligand-Receptor Binding : The compound is believed to bind to specific receptors involved in signal transduction pathways, potentially modulating their activity .
- Electrophilic Reactivity : The presence of the cyano group suggests that it may engage in nucleophilic attacks within biological systems, leading to diverse biochemical outcomes.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally related compounds regarding their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Chloroaniline | Aromatic amine | Antimicrobial |
| 4-Methoxybenzaldehyde | Aromatic aldehyde | Anticancer |
| 5-Fluorouracil | Pyrimidine derivative | Anticancer |
| (2Z,4E)-N-(3-chloro-4-methoxyphenyl)... | Penta-dienamide with cyano and methoxy | Potential anticancer |
Q & A
Q. Tables
Table 1: Key Spectroscopic Data
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.82 (d, J = 12 Hz, H-4), δ 6.95 (s, Ar-H) | |
| IR (KBr) | 2210 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O) | |
| HRMS (ESI+) | m/z 393.1 [M+H]⁺ (calc. 393.08) |
Table 2: Solvent Effects on Reaction Yield
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 70 | 65 | 98 |
| DMSO | 90 | 78 | 95 |
| THF | 60 | 52 | 90 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
